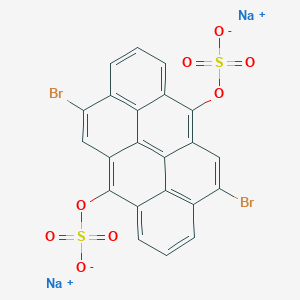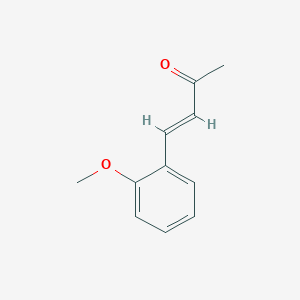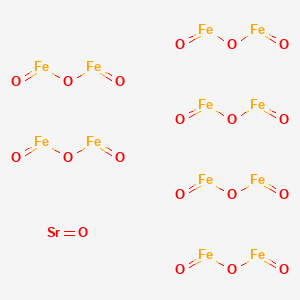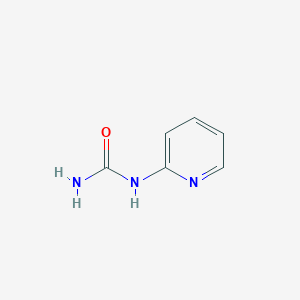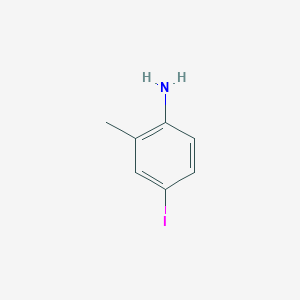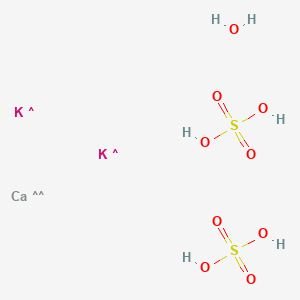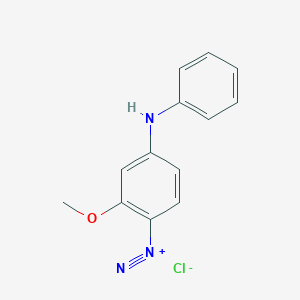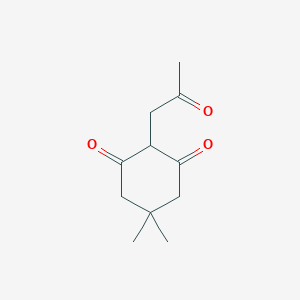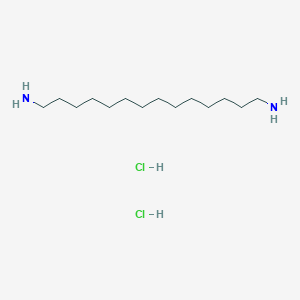
Tetradecanediamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradecanediamine dihydrochloride, also known as 1,14-diaminotetradecane dihydrochloride, is a chemical compound that is widely used in scientific research. This compound is a white crystalline powder that is soluble in water and has a molecular weight of 304.28 g/mol. Tetradecanediamine dihydrochloride is commonly used as a reagent in the synthesis of various organic compounds and in biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of tetradecanediamine dihydrochloride is not well understood. However, it is believed that this compound acts as a surfactant and can form micelles in aqueous solutions. This property makes it useful in various applications, including in the synthesis of polymers and surfactants.
Effets Biochimiques Et Physiologiques
Tetradecanediamine dihydrochloride does not have any known biochemical or physiological effects. It is a relatively inert compound that is not known to interact with biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
Tetradecanediamine dihydrochloride has several advantages for use in lab experiments. It is a relatively inexpensive reagent that is readily available. It is also easy to handle and has a long shelf life. However, one limitation of this compound is that it is not very soluble in organic solvents, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the use of tetradecanediamine dihydrochloride in scientific research. One potential application is in the synthesis of novel polymers and surfactants. Another potential application is in the development of new drug delivery systems. Additionally, tetradecanediamine dihydrochloride could be used in the development of new materials for use in various industries, including the automotive and aerospace industries. Further research is needed to fully explore the potential applications of this compound.
Méthodes De Synthèse
Tetradecanediamine dihydrochloride can be synthesized by reacting Tetradecanediamine dihydrochloridetetradecane with hydrochloric acid. The reaction takes place at room temperature and the resulting product is obtained as a white crystalline powder.
Applications De Recherche Scientifique
Tetradecanediamine dihydrochloride is widely used in scientific research as a reagent in the synthesis of various organic compounds. It is also used in biochemical and physiological studies to investigate the mechanism of action of various substances. Tetradecanediamine dihydrochloride is commonly used in the synthesis of polymers, surfactants, and other organic compounds.
Propriétés
Numéro CAS |
13880-35-8 |
|---|---|
Nom du produit |
Tetradecanediamine dihydrochloride |
Formule moléculaire |
C14H34Cl2N2 |
Poids moléculaire |
301.3 g/mol |
Nom IUPAC |
tetradecane-1,14-diamine;dihydrochloride |
InChI |
InChI=1S/C14H32N2.2ClH/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16;;/h1-16H2;2*1H |
Clé InChI |
WFMQETKNGWLYKC-UHFFFAOYSA-N |
SMILES |
C(CCCCCCCN)CCCCCCN.Cl.Cl |
SMILES canonique |
C(CCCCCCCN)CCCCCCN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



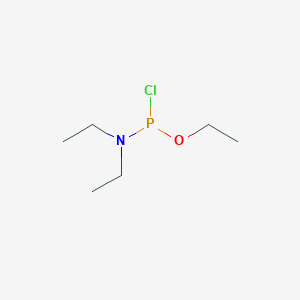
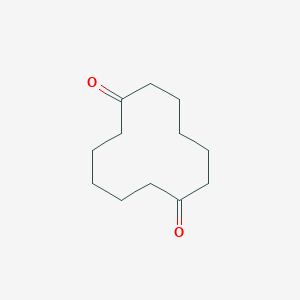
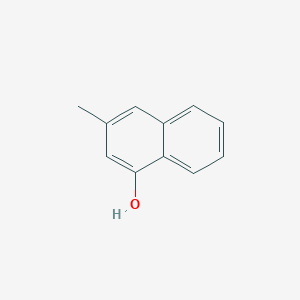
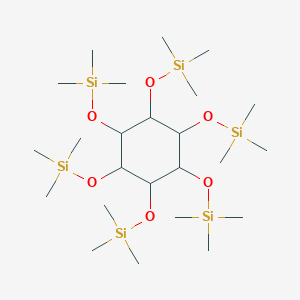
![Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate](/img/structure/B78847.png)
